molecular formula C23H26N4O4 B2380064 3-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione CAS No. 896373-69-6

3-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2380064
CAS RN: 896373-69-6
M. Wt: 422.485
InChI Key: BFDZFCNAUNXQBB-UHFFFAOYSA-N
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Description

3-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione, also known as GW405833, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of quinazoline derivatives and has shown promising results in preclinical studies.

Scientific Research Applications

Antimicrobial Applications

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, a study focused on synthesizing a series of substituted quinazoline derivatives that exhibited promising antibacterial and antifungal activities. These compounds were tested against pathogens such as Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum, demonstrating their potential as antimicrobial agents (Vidule, 2011).

Anticancer Applications

Quinazoline-based compounds have shown significant promise in anticancer research. A study synthesized novel quinazolinone derivatives and evaluated their cytotoxic effects against MCF-7 and HeLa cell lines. These compounds exhibited cytotoxic activity, highlighting their potential as anticancer agents (Poorirani et al., 2018).

Herbicidal Applications

Research into the herbicidal activity of quinazoline-2,4-dione derivatives has revealed their efficacy against both broadleaf and monocotyledonous weeds. Some derivatives outperformed existing herbicides in terms of weed control spectrum and crop selectivity, indicating their value in agricultural applications (Wang et al., 2014).

Corrosion Inhibitor Applications

Quinazolin-4(3H)-one derivatives have been investigated for their corrosion inhibition properties on mild steel in HCl environments. These studies demonstrated that certain piperazine-substituted quinazolin-4(3H)-one derivatives significantly reduce corrosion, offering a novel approach to corrosion prevention (Chen et al., 2021).

properties

IUPAC Name

3-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-31-20-10-5-4-9-19(20)25-13-15-26(16-14-25)21(28)11-6-12-27-22(29)17-7-2-3-8-18(17)24-23(27)30/h2-5,7-10H,6,11-16H2,1H3,(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDZFCNAUNXQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione

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